N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide
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Overview
Description
“N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)butyramide” is a compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are found in many potent biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with various reagents . The reactions were monitored by techniques such as thin layer chromatography (TLC) .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Scientific Research Applications
Synthesis and Characterization
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)butyramide and related compounds have been explored for their synthesis methods, structural characterization, and potential applications in various fields. The synthesis of related cyclic sulfonamides, such as substituted hexahydrobenzo[d]isothiazole dioxides, involves thermal Diels-Alder reactions, indicating a potential method for synthesizing compounds with similar structures to N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)butyramide (Greig, Tozer, & Wright, 2001). Additionally, the structural characterization of isostructural thiazoles incorporating the thiophene moiety highlights the diversity of thiazole derivatives and their potential biological activities, which may extend to N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)butyramide (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Catalytic and Biological Applications
The application of related compounds in catalysis and biology suggests potential areas of research for N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)butyramide. For instance, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been used as an efficient catalyst in the synthesis of pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, indicating the potential catalytic utility of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)butyramide in similar reactions (Khazaei et al., 2015).
Environmental Impact and Safety
Research on compounds like parabens, which share functional group similarities with N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)butyramide, has focused on their environmental impact and safety. This research provides a basis for studying the environmental behavior, potential biodegradability, and safety profile of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)butyramide, which may have implications for its application in consumer products (Haman et al., 2015).
Mechanism of Action
Target of Action
The primary target of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide is Mycobacterium tuberculosis . This compound has shown potent inhibitory activity against this bacterium, making it a promising candidate for the development of new anti-tubercular drugs .
Mode of Action
The compound interacts with its target by binding to the DprE1 enzyme . This enzyme is essential for the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. By inhibiting DprE1, the compound disrupts the formation of the cell wall, leading to the death of the bacterium .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway . This pathway is responsible for the production of arabinogalactan, a complex carbohydrate that forms a crucial part of the mycobacterial cell wall. By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to a deficiency in arabinogalactan and ultimately causing the death of the bacterium .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the arabinogalactan biosynthesis pathway, the compound causes a deficiency in a key component of the bacterium’s cell wall, leading to its death .
Future Directions
The development of new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects is an emerging field . Further studies are needed to explore the potential applications of “N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)butyramide” and similar compounds.
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-3-4-9(16)14-12-15-10-7(2)5-6-8(13)11(10)17-12/h5-6H,3-4H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEDERCACWOHGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(C=CC(=C2S1)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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